molecular formula C13H14BrClN4S B180617 Trovirdine hydrochloride CAS No. 148311-89-1

Trovirdine hydrochloride

Cat. No.: B180617
CAS No.: 148311-89-1
M. Wt: 373.70 g/mol
InChI Key: IUQKLSJRANLIKE-UHFFFAOYSA-N
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Description

Trovirdine hydrochloride is a phenethylthiazolylthiourea derivative that acts as a non-nucleoside inhibitor of the reverse transcriptase enzyme of the human immunodeficiency virus type 1 (HIV-1). It has been studied for its potential in treating HIV infections and has shown promising results in inhibiting the replication of the virus in human T-cell lines and peripheral blood lymphocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trovirdine hydrochloride is synthesized through a series of chemical reactions involving the formation of the phenethylthiazolylthiourea core structure. The synthesis typically involves the reaction of phenethylamine with thiourea under specific conditions to form the desired compound. The reaction conditions include controlled temperature and pH to ensure the proper formation of the thiazolylthiourea structure .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process to produce the compound in larger quantities. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production. The process also involves purification steps to obtain the compound in its pure hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Trovirdine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trovirdine hydrochloride has been extensively studied for its applications in various scientific fields:

Mechanism of Action

Trovirdine hydrochloride exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. The compound binds to a specific site on the enzyme, preventing it from converting viral RNA into DNA, a crucial step in the viral replication process. This inhibition effectively reduces the replication and spread of the virus within the host cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trovirdine hydrochloride is unique among non-nucleoside reverse transcriptase inhibitors due to its specific chemical structure and binding affinity to the reverse transcriptase enzyme. Its phenethylthiazolylthiourea core structure distinguishes it from other inhibitors, providing a different mechanism of action and potential for reduced resistance development .

Properties

CAS No.

148311-89-1

Molecular Formula

C13H14BrClN4S

Molecular Weight

373.70 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea;hydrochloride

InChI

InChI=1S/C13H13BrN4S.ClH/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11;/h1-5,7,9H,6,8H2,(H2,16,17,18,19);1H

InChI Key

IUQKLSJRANLIKE-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl

Canonical SMILES

C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl

Appearance

Solid powder

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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